molecular formula C17H9ClF4N2O B2483148 (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 878088-37-0

(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2483148
CAS No.: 878088-37-0
M. Wt: 368.72
InChI Key: IMQFZSVCBPKDIO-UHFFFAOYSA-N
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Description

(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C17H9ClF4N2O and its molecular weight is 368.72. The purity is usually 95%.
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Scientific Research Applications

Immunosuppressive Applications Analog compounds such as those derived from the active metabolite of leflunomide have been explored for their immunosuppressive capabilities. These compounds act in part by inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR), which plays a significant role in various immune responses. The structural analysis of these compounds provides insights into the conformational stability required for binding to EGFR, potentially informing the design and application of related compounds for immunosuppression (Ghosh, Zheng, & Uckun, 1999).

Anti-inflammatory and Analgesic Applications Further research has identified compounds with potent anti-inflammatory and analgesic activities. For example, derivatives designed from cinnamamide have demonstrated significant potential as centrally acting muscle relaxants, along with anti-inflammatory and analgesic effects. Such studies suggest that structurally related compounds could be synthesized and explored for similar therapeutic applications (Musso et al., 2003).

Antipathogenic Activity Research on thiourea derivatives has shown significant antipathogenic activity, particularly against strains known for their biofilm formation capabilities like Pseudomonas aeruginosa and Staphylococcus aureus. This indicates the potential of structurally related compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Photoluminescence Applications Compounds with π-extended fluorene derivatives have been synthesized and analyzed for their photoluminescence properties, revealing high fluorescence quantum yields. This research suggests that similar structures could be applied in the development of fluorescent materials for various technological applications (Kotaka, Konishi, & Mizuno, 2010).

Gene Expression Inhibition Another area of application is in the inhibition of gene expression related to NF-kappaB and AP-1 transcription factors. Specific compound modifications have demonstrated the ability to modulate cell-based activity, which could be crucial for therapeutic strategies aiming to regulate gene expression (Palanki et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards of this compound would depend on factors such as its reactivity and the specific functional groups present. For example, compounds containing cyano groups can be toxic and should be handled with care .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, studying its reactivity and physical and chemical properties in more detail, and developing efficient methods for its synthesis .

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF4N2O/c18-13-5-3-6-14(19)11(13)8-10(9-23)16(25)24-15-7-2-1-4-12(15)17(20,21)22/h1-8H,(H,24,25)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQFZSVCBPKDIO-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=C(C=CC=C2Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C/C2=C(C=CC=C2Cl)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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